molecular formula C9H9N3OS B304698 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B304698
M. Wt: 207.25 g/mol
InChI Key: CLSWNDUQSIDSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has been widely studied for its potential as a therapeutic agent due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been reported to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione are dependent on the specific biological process it targets. For example, inhibition of DNA topoisomerase II can lead to DNA damage and cell death, while inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are important for maintaining acid-base balance in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Additionally, its ease of synthesis and relatively low cost make it an attractive compound for researchers.
However, there are also some limitations associated with the use of 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments. One limitation is its potential toxicity, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One direction is to further investigate its mechanism of action and identify specific biological processes it targets. This can help to develop more targeted therapies based on the compound. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate its potential toxicity and determine the optimal dosage for therapeutic use. Finally, more research is needed to explore its potential as a therapeutic agent for various diseases, including cancer and epilepsy.
Conclusion:
In conclusion, 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a promising compound with a wide range of biological activities. Its unique chemical structure and properties make it an attractive candidate for therapeutic use. However, further research is needed to fully understand its mechanism of action and evaluate its potential as a therapeutic agent.

Synthesis Methods

The synthesis method for 2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-aminobenzophenone with thiosemicarbazide in the presence of acetic acid. The reaction leads to the formation of the target compound with a yield of 75-80%. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential as a therapeutic agent. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anticonvulsant properties. The compound has been tested against various bacterial and fungal strains and has shown promising results as a potential antimicrobial agent. It has also been shown to have cytotoxic effects on cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been reported to possess anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.

properties

Product Name

2-(hydroxymethyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-(hydroxymethyl)-5-phenyl-1H-1,2,4-triazole-3-thione

InChI

InChI=1S/C9H9N3OS/c13-6-12-9(14)10-8(11-12)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,10,11,14)

InChI Key

CLSWNDUQSIDSSE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=S)N(N2)CO

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=S)N(N2)CO

Origin of Product

United States

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